2-(3-chlorophenoxy)-N-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}acetamide
Overview
Description
2-(3-chlorophenoxy)-N-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}acetamide is an organic compound that belongs to the class of aromatic monoterpenoids This compound is characterized by its complex structure, which includes a chlorophenoxy group and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}acetamide typically involves multiple steps. One common method starts with the preparation of the chlorophenoxy intermediate, which is then reacted with a piperidinyl derivative under specific conditions to form the final compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps like purification through recrystallization and characterization using techniques such as NMR and IR spectroscopy to confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenoxy)-N-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenoxy acids, while reduction can produce amines and alcohols .
Scientific Research Applications
2-(3-chlorophenoxy)-N-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
3-(2-methylpiperidin-1-yl)propyl 3,4-dichlorobenzoate: Shares a similar piperidinyl structure but differs in its aromatic substituents.
Pyraclostrobin: Contains a chlorophenyl group and is used as a fungicide.
Uniqueness
Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound for further research and development .
Properties
IUPAC Name |
2-(3-chlorophenoxy)-N-[4-(1-methylpiperidin-4-yl)oxyphenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c1-23-11-9-18(10-12-23)26-17-7-5-16(6-8-17)22-20(24)14-25-19-4-2-3-15(21)13-19/h2-8,13,18H,9-12,14H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWPHNLKLJQPRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CC=C(C=C2)NC(=O)COC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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